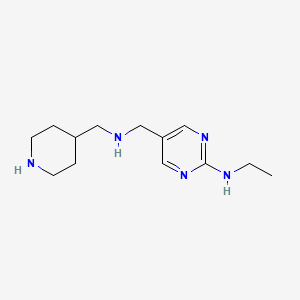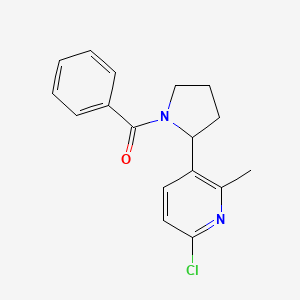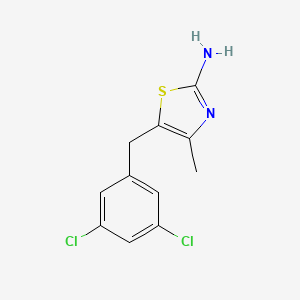
2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxamide is an organic compound that belongs to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is notable for its unique structure, which includes two methyl groups and a phenyl group attached to the pyrrole ring, as well as a carboxamide group at the 3-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxamide can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 2,5-dimethyl-1-phenylpyrrole and a suitable carboxamide precursor can yield the desired compound. The reaction conditions typically involve the use of a solvent such as dichloromethane or toluene, and a catalyst like trifluoroacetic acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrole ring are replaced with other groups.
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may involve the use of catalysts such as palladium or copper to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyrrole derivatives, depending on the nature of the substituent introduced .
科学研究应用
2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways involved in disease processes.
作用机制
The mechanism of action of 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can modulate various biological pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific context in which the compound is used .
相似化合物的比较
Similar Compounds
Similar compounds to 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxamide include:
2,5-Dimethyl-1-phenylpyrrole: Lacks the carboxamide group but shares the core pyrrole structure.
2,5-Dimethyl-1-(3-trifluoromethoxyphenyl)-1H-pyrrole: Contains a trifluoromethoxy group instead of a carboxamide group.
2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C13H14N2O |
|---|---|
分子量 |
214.26 g/mol |
IUPAC 名称 |
2,5-dimethyl-1-phenylpyrrole-3-carboxamide |
InChI |
InChI=1S/C13H14N2O/c1-9-8-12(13(14)16)10(2)15(9)11-6-4-3-5-7-11/h3-8H,1-2H3,(H2,14,16) |
InChI 键 |
LEVZPOWFJHMXIY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole](/img/structure/B11812222.png)
![2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]propanamide](/img/structure/B11812235.png)






